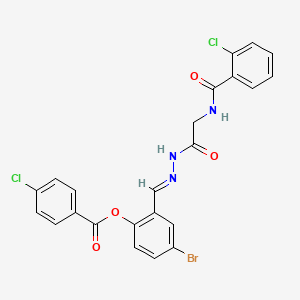
Cerium(IV) ammonium sulfate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium cerium(IV) sulfate dihydrate is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid and a strong oxidizing agent with a reduction potential of about +1.44V . This compound is widely used in analytical chemistry and organic synthesis due to its powerful oxidizing properties.
Métodos De Preparación
Ammonium cerium(IV) sulfate dihydrate can be synthesized through the reaction of cerium(IV) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cerium(IV) sulfate in water, followed by the addition of ammonium sulfate. The solution is then allowed to crystallize, forming the dihydrate . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Ammonium cerium(IV) sulfate dihydrate undergoes various types of chemical reactions, primarily oxidation reactions. It is commonly used as an oxidizing agent in organic synthesis. For example, it can oxidize alcohols to aldehydes or ketones. The typical reagents and conditions for these reactions include the use of ammonium cerium(IV) sulfate dihydrate in an acidic medium, often with sulfuric acid . The major products formed from these reactions depend on the specific substrates used but generally include oxidized organic compounds.
Aplicaciones Científicas De Investigación
Ammonium cerium(IV) sulfate dihydrate has numerous applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Medicine: It is used in the preparation of cerium(IV) oxidimetric solutions, which are utilized in various analytical procedures.
Industry: It is used to wet etch cobalt catalysts and in the synthesis of carbon nanotubes.
Mecanismo De Acción
The mechanism of action of ammonium cerium(IV) sulfate dihydrate involves its strong oxidizing properties. It acts by accepting electrons from other substances, thereby oxidizing them. The cerium(IV) ion (Ce⁴⁺) is reduced to cerium(III) ion (Ce³⁺) during this process. This redox reaction is the basis for its use in various chemical and analytical applications .
Comparación Con Compuestos Similares
Ammonium cerium(IV) sulfate dihydrate is often compared with other cerium compounds, such as cerium(IV) sulfate and ceric ammonium nitrate. While all these compounds are strong oxidizing agents, ammonium cerium(IV) sulfate dihydrate is unique due to its specific crystalline structure and hydration state, which can influence its reactivity and solubility . Similar compounds include:
- Cerium(IV) sulfate
- Ceric ammonium nitrate
Propiedades
Fórmula molecular |
CeH20N4O18S4 |
|---|---|
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
azane;cerium(4+);hydrogen sulfate;dihydrate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 |
Clave InChI |
VCNAMBGKEDPVGQ-UHFFFAOYSA-J |
SMILES canónico |
N.N.N.N.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12040310.png)
![3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12040325.png)
![4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040331.png)
![(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12040355.png)
![5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12040356.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)
![N-(3-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040368.png)


![[3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-yl](3-bromophenyl)methanone](/img/structure/B12040388.png)
![N-(2-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040392.png)
